3-(Propan-2-yl)-1,2,4-thiadiazole-5(2H)-thione
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Overview
Description
3-(Propan-2-yl)-1,2,4-thiadiazole-5(2H)-thione is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)-1,2,4-thiadiazole-5(2H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with isopropyl isothiocyanate, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-yl)-1,2,4-thiadiazole-5(2H)-thione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Research has indicated potential anti-inflammatory and anticancer properties, making it a candidate for drug development.
Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-(Propan-2-yl)-1,2,4-thiadiazole-5(2H)-thione involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, disrupting their normal function. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, leading to cell death. In medicinal applications, it may interact with specific receptors or enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Thiadiazole-5-thione: Lacks the isopropyl group, making it less hydrophobic and potentially altering its biological activity.
3-(Methyl)-1,2,4-thiadiazole-5(2H)-thione: Contains a methyl group instead of an isopropyl group, which can affect its reactivity and solubility.
3-(Ethyl)-1,2,4-thiadiazole-5(2H)-thione: Similar to the isopropyl derivative but with different steric and electronic properties.
Uniqueness
3-(Propan-2-yl)-1,2,4-thiadiazole-5(2H)-thione is unique due to the presence of the isopropyl group, which can influence its hydrophobicity, reactivity, and overall biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
828934-80-1 |
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Molecular Formula |
C5H8N2S2 |
Molecular Weight |
160.3 g/mol |
IUPAC Name |
3-propan-2-yl-2H-1,2,4-thiadiazole-5-thione |
InChI |
InChI=1S/C5H8N2S2/c1-3(2)4-6-5(8)9-7-4/h3H,1-2H3,(H,6,7,8) |
InChI Key |
VIHNUDXWIXNOET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=S)SN1 |
Origin of Product |
United States |
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